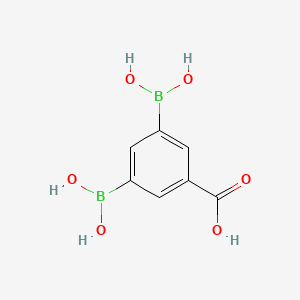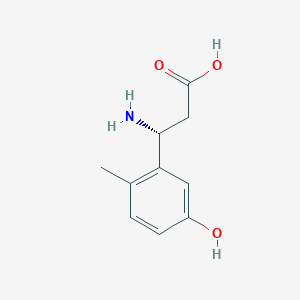![molecular formula C21H27FN2O5 B13028470 1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butyl group, an ethyl group, a fluoro substituent, and a spiro linkage between an indoline and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural complexity.
Preparation Methods
The synthesis of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.
Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions.
Functional Group Introduction: The tert-butyl, ethyl, and fluoro groups are introduced through various substitution reactions.
Final Coupling and Esterification: The final steps involve coupling reactions to form the ester linkages and complete the molecule.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and mechanisms.
Industrial Applications: Its potential use in the synthesis of other complex molecules makes it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate include other spirocyclic indoline derivatives and piperidine-containing molecules. These compounds share structural motifs but differ in their substituents and functional groups, leading to variations in their biological activities and chemical properties. The uniqueness of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate lies in its specific combination of functional groups and the spiro linkage, which may confer distinct biological and chemical characteristics.
Properties
Molecular Formula |
C21H27FN2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-ethyl 4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C21H27FN2O5/c1-6-28-17(25)13-11-14(22)16-15(12-13)23(5)18(26)21(16)7-9-24(10-8-21)19(27)29-20(2,3)4/h11-12H,6-10H2,1-5H3 |
InChI Key |
NGERODYWWJDILG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)F)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



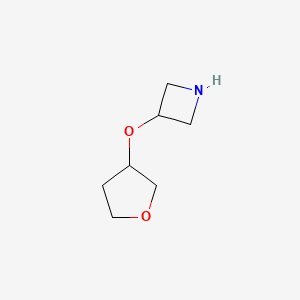

![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
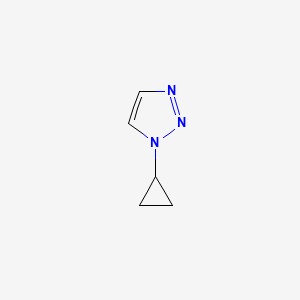


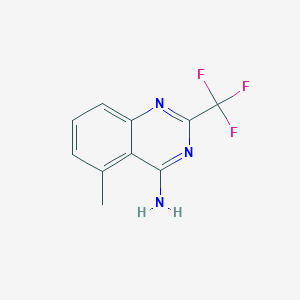


![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
